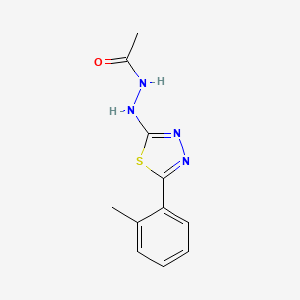
5,6-Diethylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of two ethyl groups attached to the 5th and 6th positions of the pyridine ring. Nicotinic acid and its derivatives are known for their wide range of biological and chemical applications, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the reaction of 5,6-dibromo-nicotinic acid with ethyl magnesium bromide in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete substitution of the bromine atoms with ethyl groups.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from commercially available nicotinic acid. The process involves bromination, followed by Grignard reaction with ethyl magnesium bromide, and finally, purification through recrystallization. This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Diethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of diethyl-pyridine-3,5-dicarboxylic acid.
Reduction: Formation of 5,6-diethyl-3-pyridinemethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
5,6-Diethylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5,6-Diethylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating metabolic pathways. It may also interact with nicotinic acid receptors, influencing lipid metabolism and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in vitamin B3 metabolism.
5-Methylnicotinic Acid: A derivative with a methyl group at the 5th position, used in similar applications.
6-Ethyl-nicotinic Acid: A compound with a single ethyl group, showing different reactivity and applications.
Uniqueness
5,6-Diethylnicotinic acid is unique due to the presence of two ethyl groups, which significantly alter its chemical properties and reactivity compared to other nicotinic acid derivatives. This makes it a valuable compound for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
5,6-diethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-7-5-8(10(12)13)6-11-9(7)4-2/h5-6H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FFZQRLHYWJQZBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-pentyl-1H-pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B8347310.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]-2-propenamide](/img/structure/B8347330.png)

![1-[4-(3Bromopropoxy)-2-methylphenyl]-ethanone](/img/structure/B8347336.png)








